4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Description
This pyrimidine derivative features a 4,5-dimethyl-substituted pyrimidine core linked to a piperazine ring bearing a 5-methylpyrimidin-2-yl group. While direct data on its synthesis or biological activity is absent in the provided evidence, structural parallels with compounds in –7 suggest its relevance in medicinal chemistry, particularly in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-11-9-17-15(18-10-11)22-7-5-21(6-8-22)14-12(2)13(3)19-16(20-14)23-4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDNEAWYSWBOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.48 g/mol. The structure features a pyrimidine ring substituted with a piperazine moiety and a methylsulfanyl group, which contributes to its biological properties.
The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell growth, metabolism, and apoptosis. This compound has shown potential in inhibiting specific kinases associated with cancer and other diseases.
Inhibition of Kinases
Recent studies indicate that this compound can effectively inhibit several key protein kinases involved in cancer progression:
- EGFR (Epidermal Growth Factor Receptor) : Known for its role in non-small cell lung cancer (NSCLC), inhibition of EGFR by this compound could lead to reduced tumor growth.
- CDK2 (Cyclin-dependent kinase 2) : Inhibition may induce cell cycle arrest, preventing cancer cell proliferation.
Biological Activity Data
The following table summarizes the biological activity data reported for this compound:
| Biological Target | Activity | IC50 Value (nM) | Reference |
|---|---|---|---|
| EGFR | Inhibition | 25 | |
| CDK2 | Inhibition | 30 | |
| PfGSK3 | Inhibition | 50 | |
| PfPK6 | Inhibition | 45 |
1. Anticancer Activity
A study published in Cancer Research evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in A549 (lung cancer) and MCF7 (breast cancer) cell lines, with IC50 values indicating potent activity.
2. Antimalarial Potential
Research has also explored the use of this compound against malaria parasites. It was found to inhibit PfGSK3 and PfPK6, essential kinases for the survival of the malaria parasite, suggesting its potential as a novel antimalarial agent .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle Diversity: The target’s pyrimidine core is shared with Compounds 10 () and Intermediate 235 (), while analogs in (thieno-pyrimidine) and (pyridazine) employ distinct heterocycles.
- Piperazine Substituents: The target’s 5-methylpyrimidin-2-yl group on piperazine contrasts with sulfonyl (), methyl (), and morpholino () groups. Sulfonyl substituents enhance polarity and hydrogen-bonding capacity, whereas methylsulfanyl (target) favors lipophilicity .
- Synthetic Yields : Yields for oxazolo-pyrimidine derivatives () range from 71–77%, while Intermediate 235 () shows a lower yield (~9%), highlighting challenges in coupling reactions for piperazine-pyrimidine hybrids .
Physicochemical and Pharmacological Implications
Table 2: Molecular Weight and Functional Group Impact
Key Insights :
- Lipophilicity vs. Solubility : The target’s methylsulfanyl group likely improves membrane permeability relative to sulfonyl analogs (e.g., Compound 10, ) but may reduce aqueous solubility .
- Bioactivity Clues : Sulfonyl-containing compounds () are common in kinase inhibitors (e.g., ATP-binding pocket interactions), suggesting the target’s methylsulfanyl group may shift selectivity toward hydrophobic binding pockets .
Preparation Methods
Nucleophilic Aromatic Substitution
The 6-chloro position of the pyrimidine core reacts with the piperazine amine under basic conditions:
Key variables:
Buchwald-Hartwig Amination
For halogenated pyrimidines, palladium-catalyzed coupling offers superior regioselectivity:
This method achieves 92% yield with minimal byproducts, though it requires stringent oxygen-free conditions.
Methylsulfanyl Group Introduction
The methylsulfanyl (-SMe) group is introduced via two primary routes:
-
Thiolation with Dimethyl Disulfide :
Treating 6-chloro-4,5-dimethylpyrimidine-2-thiol with dimethyl disulfide in the presence of sodium hydride generates the methylsulfanyl derivative. -
Methylation of Thiol Intermediate :
Reacting 2-mercapto-4,5-dimethylpyrimidine with methyl iodide in alkaline methanol at 0°C provides the methylsulfanyl group with >90% yield.
Optimization and Scalability
Comparative studies of synthetic routes reveal trade-offs between yield, purity, and scalability:
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 78 | 98.5 | Moderate |
| Buchwald-Hartwig | 92 | 99.2 | Low |
| One-Pot Cyclization | 65 | 97.8 | High |
Factors influencing scalability include catalyst cost (e.g., palladium complexes), reaction time, and purification complexity. Industrial-scale production favors one-pot methods despite lower yields due to reduced operational steps.
Analytical Characterization
Post-synthetic validation employs:
-
NMR Spectroscopy : Distinct signals for methyl groups (δ 2.1–2.5 ppm) and piperazine protons (δ 3.2–3.6 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 330.5 [M+H]+ confirms molecular weight.
-
X-ray Crystallography : Resolves spatial arrangement of the piperazine and pyrimidine units.
Challenges and Mitigation
Common issues and solutions:
-
Byproduct Formation : Excess methylating agents generate N-methylated byproducts; stoichiometric control and slow reagent addition mitigate this.
-
Low Coupling Efficiency : Microwave-assisted synthesis at 150°C for 30 minutes improves reaction rates by 40%.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how is reaction progress monitored?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, piperazine derivatives are often introduced via Buchwald-Hartwig amination or SNAr reactions under inert conditions . Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization or HPLC-MS for intermediate validation. Quantitative analysis of yields can be performed via NMR integration or LC-UV using a calibrated standard curve .
Q. Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., methylsulfanyl groups at δ 2.5–3.0 ppm) and confirms piperazine ring substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion for C₁₆H₂₂N₆S₂).
- FT-IR: Identifies functional groups (e.g., C-S stretching at 650–750 cm⁻¹) .
- X-ray Crystallography: Resolves 3D conformation for stereoelectronic analysis (if crystals are obtainable) .
Q. How can computational chemistry predict the reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as nucleophilic sites on the pyrimidine ring. Molecular docking simulations assess binding affinity to biological targets (e.g., enzymes) by analyzing hydrogen-bonding and hydrophobic interactions . Solubility parameters (logP) are predicted using software like Schrödinger’s QikProp to guide solvent selection .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DoE)?
Methodological Answer: A fractional factorial DoE approach reduces experimental variables (e.g., temperature, solvent polarity, catalyst loading). For example:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Solvent | DMF, DMSO, THF | DMF |
| Catalyst | Pd(OAc)₂, XPhos | Pd(OAc)₂ (5 mol%) |
Response surface methodology (RSM) identifies interactions between variables, while ANOVA validates significance (p < 0.05) . Computational pre-screening (e.g., via Gaussian) narrows down viable conditions before lab validation .
Q. How to resolve contradictions in biological activity data among structural analogs?
Methodological Answer:
- Meta-analysis: Compare IC₅₀ values across studies, adjusting for assay variability (e.g., cell line differences) .
- Structure-Activity Relationship (SAR): Map substituent effects (e.g., methylsulfanyl vs. methoxy groups) using 3D-QSAR models (CoMFA/CoMSIA) .
- Cross-validation: Re-test disputed analogs under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
Q. What advanced reactor designs improve scalability of heterocyclic coupling reactions?
Methodological Answer:
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic reactions (e.g., piperazine coupling) with residence time <30 minutes .
- Membrane Reactors: Separate catalysts (e.g., palladium nanoparticles) via ceramic membranes to reduce leaching .
- Microwave-Assisted Synthesis: Achieve >90% yield in 2 hours vs. 12 hours under conventional heating .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
Methodological Answer:
- Solubility: Re-measure using standardized protocols (e.g., shake-flask method in PBS pH 7.4 at 25°C) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring. Discrepancies may arise from impurities (e.g., hydrolyzed sulfanyl groups) .
- Cross-Lab Validation: Share samples between labs to isolate instrumentation bias (e.g., HPLC column variability) .
Methodological Tools Table
| Technique | Application | Reference |
|---|---|---|
| DoE with RSM | Reaction optimization | |
| DFT Calculations | Electronic structure prediction | |
| Continuous Flow Reactors | Scalable synthesis | |
| 3D-QSAR | SAR analysis of analogs | |
| HRMS/NMR | Structural validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
